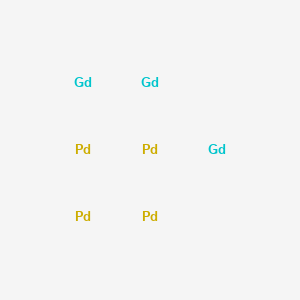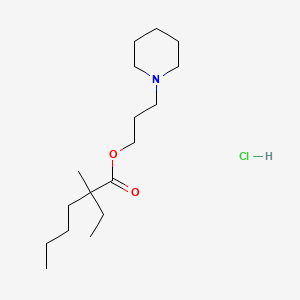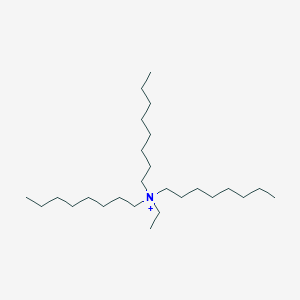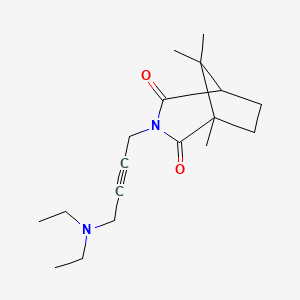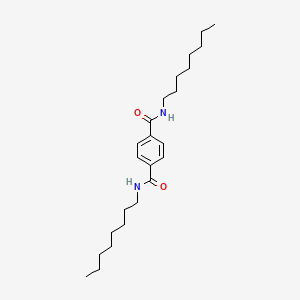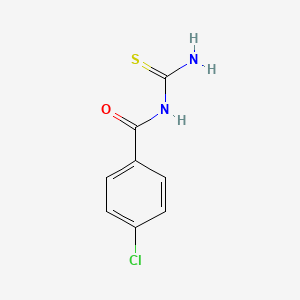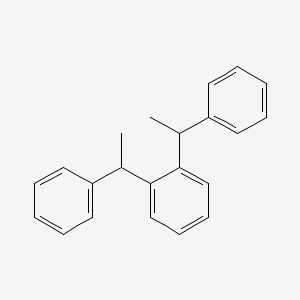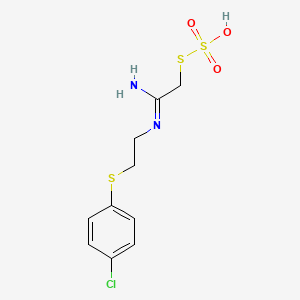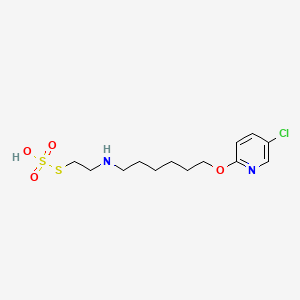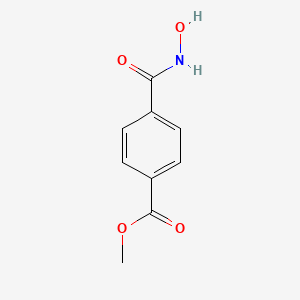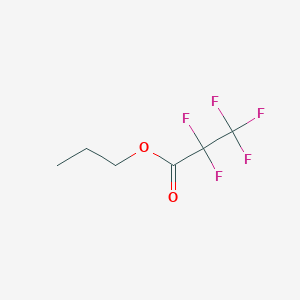
Propyl pentafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester derived from pentafluoropropionic acid and propanol. This compound is characterized by its unique structure, which includes five fluorine atoms attached to a three-carbon chain, making it highly fluorinated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
C3F5COOH+C3H7OH→C6H7F5O2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl pentafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentafluoropropionic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentafluoropropionic acid and propanol.
Reduction: Propyl pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl pentafluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Mécanisme D'action
The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluoropropionic acid, pentyl ester: Similar structure but with a pentyl group instead of a propyl group.
Pentafluoropropionic acid, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl pentafluoropropanoate is unique due to its specific combination of a propyl group and a highly fluorinated propionic acid moiety. This combination imparts distinct physical and chemical properties, such as high stability and resistance to hydrolysis, making it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
39118-07-5 |
|---|---|
Formule moléculaire |
C6H7F5O2 |
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
propyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
Clé InChI |
NZZLJQBPSUUZOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



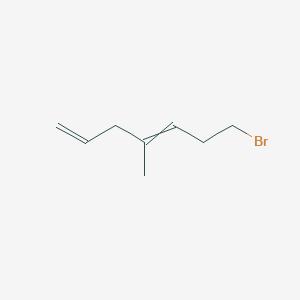

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
